molecular formula C8H9F2N B100574 2-(2,6-Difluorophenyl)ethan-1-amine CAS No. 17291-90-6

2-(2,6-Difluorophenyl)ethan-1-amine

Cat. No. B100574
CAS RN: 17291-90-6
M. Wt: 157.16 g/mol
InChI Key: ADHKZSNGELMMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278996B2

Procedure details

2-(2,6-Difluorophenyl)acetonitrile (2.34 g, 15.28 mmol) was added to potassium boron hydride (3.29 g, 61.12 mmol) and Raney nickel (0.897 g, 15.28 mmol) in 50 mL of absolute ethanol while stirring. Then, vigorously stirring was continued at room temperature for 5 hrs.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
potassium boron hydride
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
0.897 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]#[N:11].B.[K]>[Ni].C(O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][CH2:10][NH2:11] |f:1.2,^1:12|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)CC#N
Name
potassium boron hydride
Quantity
3.29 g
Type
reactant
Smiles
B.[K]
Name
Quantity
0.897 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, vigorously stirring

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC1=C(C(=CC=C1)F)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.